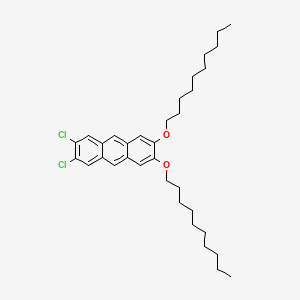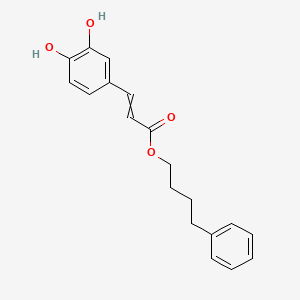
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester is a chemical compound with the molecular formula C16H27OP. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester typically involves the reaction of phosphinous acid derivatives with appropriate alcohols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactors and continuous processing techniques to produce the compound efficiently .
Chemical Reactions Analysis
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a reagent, participating in chemical reactions to form new products. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester can be compared with similar compounds such as:
Phosphonic acid, bis(1-methylethyl) ester: Similar in structure but differs in the ester group attached to the phosphorus atom.
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: Contains a different ester group and has distinct chemical properties.
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester: A different class of compounds with unique reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
CAS No. |
521273-02-9 |
|---|---|
Molecular Formula |
C16H27OP |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
(2-tert-butylphenoxy)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C16H27OP/c1-12(2)18(13(3)4)17-15-11-9-8-10-14(15)16(5,6)7/h8-13H,1-7H3 |
InChI Key |
GVZUSYSQPYEUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C(C)C)OC1=CC=CC=C1C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14222583.png)


![4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14222600.png)
![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)

![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)

![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)

![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)
![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)

